molecular formula C20H28N2OS B4045758 N-(1-adamantylmethyl)-N'-(4-ethoxyphenyl)thiourea

N-(1-adamantylmethyl)-N'-(4-ethoxyphenyl)thiourea

Cat. No.: B4045758
M. Wt: 344.5 g/mol
InChI Key: INXDXHICQRWWAX-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-N’-(4-ethoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-N’-(4-ethoxyphenyl)thiourea typically involves the reaction of 1-adamantylmethylamine with 4-ethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under mild conditions. The general reaction scheme is as follows:

1-adamantylmethylamine+4-ethoxyphenyl isothiocyanateN-(1-adamantylmethyl)-N’-(4-ethoxyphenyl)thiourea\text{1-adamantylmethylamine} + \text{4-ethoxyphenyl isothiocyanate} \rightarrow \text{N-(1-adamantylmethyl)-N'-(4-ethoxyphenyl)thiourea} 1-adamantylmethylamine+4-ethoxyphenyl isothiocyanate→N-(1-adamantylmethyl)-N’-(4-ethoxyphenyl)thiourea

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-N’-(4-ethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-N’-(4-ethoxyphenyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group is known for enhancing the lipophilicity and stability of compounds, potentially improving their pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantylmethyl)-N’-(4-methoxyphenyl)thiourea
  • N-(1-adamantylmethyl)-N’-(4-chlorophenyl)thiourea
  • N-(1-adamantylmethyl)-N’-(4-nitrophenyl)thiourea

Uniqueness

N-(1-adamantylmethyl)-N’-(4-ethoxyphenyl)thiourea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The adamantyl group also imparts distinct steric and electronic properties, differentiating it from other thioureas.

Properties

IUPAC Name

1-(1-adamantylmethyl)-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2OS/c1-2-23-18-5-3-17(4-6-18)22-19(24)21-13-20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,2,7-13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXDXHICQRWWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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